4-Ethylamino-3-methylpiperidine
Description
4-Ethylamino-3-methylpiperidine is a piperidine derivative characterized by an ethylamino group at position 4 and a methyl group at position 3 of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance . For example, the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine includes steps like partial reduction of pyridine derivatives and reductive amination using titanium(IV) isopropoxide . These methods highlight the importance of stereochemical control in piperidine synthesis, a factor that likely applies to 4-Ethylamino-3-methylpiperidine as well.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-ethyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-3-10-8-4-5-9-6-7(8)2/h7-10H,3-6H2,1-2H3 |
InChI Key |
AXIBJJFOGYUHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCNCC1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Piperidine derivatives exhibit diverse pharmacological properties depending on substituent type, position, and stereochemistry. Below is a comparative analysis of 4-Ethylamino-3-methylpiperidine with key analogs:
Key Observations :
- Substituent Position: The placement of functional groups significantly impacts biological activity. For instance, 4-ethylamino groups (as in the target compound) may enhance receptor binding in neurological targets, whereas 3-aminopiperidine derivatives prioritize antimicrobial effects .
- Steric and Electronic Effects : Tetramethylpiperidin-4-yl esters () emphasize steric hindrance for stability, while chloroacetyl groups () introduce electrophilic reactivity for antitumor applications.
- Stereochemistry: Resolution of enantiomers, as seen in , underscores the necessity of chiral purity for therapeutic efficacy—a consideration applicable to 4-Ethylamino-3-methylpiperidine’s synthesis.
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